3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the difluoromethyl and phenylpropanamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the phenylpropanamide moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Shares a similar difluoromethyl group but differs in the core structure.
Difluoromethylated Pyrimidinamine Derivatives: Similar in having a difluoromethyl group but with a different core and functional groups.
Uniqueness
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22F2N4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H22F2N4O2/c1-3-10-26-13(2)18-15(19(21)22)12-17(28)25(20(18)24-26)11-9-16(27)23-14-7-5-4-6-8-14/h4-8,12,19H,3,9-11H2,1-2H3,(H,23,27) |
InChI Key |
ALNJYPUDCNNKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=CC=C3)C(F)F)C |
Origin of Product |
United States |
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